molecular formula C21H21O3P B1295295 Tris(3-methoxyphenyl)phosphine CAS No. 29949-84-6

Tris(3-methoxyphenyl)phosphine

Cat. No. B1295295
CAS RN: 29949-84-6
M. Wt: 352.4 g/mol
InChI Key: CCXTYQMZVYIQRP-UHFFFAOYSA-N
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Description

Tris(3-methoxyphenyl)phosphine is a compound that belongs to the family of triarylphosphines, which are known for their ability to coordinate with various metals and participate in a wide range of chemical reactions. The methoxy groups in the compound can influence its reactivity and physical properties, making it a subject of interest in the field of chemistry.

Synthesis Analysis

The synthesis of tris(3-methoxyphenyl)phosphine can be achieved through the metallation of methoxybenzene with n-BuLi and TMEDA in hexane, followed by the reaction with phosphorus trichloride in a mixture of THF and hexane, resulting in excellent yields . This method provides an efficient way to produce the compound, which can then be used for further studies and applications.

Molecular Structure Analysis

Structural studies of tris(3-methoxyphenyl)phosphine have been conducted, particularly in the context of its complexes with gold(I) halides. These studies have confirmed the expected linear two-coordination around the gold centers, with bond distances and angles typical for such compounds. The presence of methoxy groups can lead to significant methoxy-O...Au interactions, which can stabilize the complexes .

Chemical Reactions Analysis

The reactivity of tris(3-methoxyphenyl)phosphine with singlet oxygen has been explored, revealing that for the ortho isomer, an intramolecular rearrangement to form phenyl diphenyl phosphinate is preferred over the formation of phosphine oxide at low concentrations in aprotic solvents. Detailed kinetic analyses have been undertaken to understand the mechanistic implications of these findings .

Physical and Chemical Properties Analysis

Tris(3-methoxyphenyl)phosphine exhibits properties that are influenced by the presence of methoxy groups. For instance, methoxy groups slightly lower the first oxidation potential and contribute to a blue-shift of UV-Vis absorption compared with the corresponding triisopropylphenyl derivative . Additionally, the compound's ability to form complexes with metals can be utilized in various catalytic and medicinal applications, as seen with other related phosphines .

Scientific Research Applications

Synthesis and Structural Properties

  • Sasaki et al. (2008) studied the synthesis and properties of a similar compound, Tris(2,6-diisopropyl-4-methoxyphenyl)phosphine, to investigate the effect of methoxy groups on the properties of crowded triarylphosphines. They found that methoxy groups slightly lower the first oxidation potential and contribute to a blue-shift of UV-Vis absorption (Sasaki, Sasaki, & Yoshifuji, 2008).

Reaction Kinetics and Mechanisms

  • Gao et al. (2001) explored the chemistry of singlet oxygen with isomers of tris(methoxyphenyl)phosphine. They discovered unique intramolecular rearrangements and kinetics, particularly for the ortho isomer in aprotic solvents (Gao et al., 2001).

Catalysis and Coordination Chemistry

  • Fang et al. (2000) synthesized a structurally characterized phosphonium analog using tris(p-methoxyphenyl)phosphine, showcasing its potential in coordination chemistry and catalyst design (Fang et al., 2000).
  • Lerum and Chisholm (2004) utilized a metal complex with tris(o-methoxyphenyl)phosphine as a catalyst system for the 1,4-addition of alkynes to vinyl ketones, demonstrating its utility in organic synthesis (Lerum & Chisholm, 2004).

Material Science and Organometallic Chemistry

  • Bott, Healy, and Smith (2007) studied gold(I) halide complexes with methoxy-substituted triarylphosphines, providing insights into the structural and electronic properties of these complexes. This is significant for the development of new materials and catalysts (Bott, Healy, & Smith, 2007).

Applications in Medicinal Chemistry

  • Reddy et al. (2018) synthesized gold complexes with tris(4-methoxyphenyl)phosphine and investigated their anticancer activity. They found significant inhibition of tumor cell growth, indicating potential applications in cancer therapy (Reddy et al., 2018).

Safety And Hazards

Tris(3-methoxyphenyl)phosphine is a hazardous compound. It can cause skin and eye irritation and may be harmful if inhaled or ingested . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest the compound .

properties

IUPAC Name

tris(3-methoxyphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21O3P/c1-22-16-7-4-10-19(13-16)25(20-11-5-8-17(14-20)23-2)21-12-6-9-18(15-21)24-3/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXTYQMZVYIQRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)P(C2=CC=CC(=C2)OC)C3=CC=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184054
Record name Tris(3-methoxyphenyl)phosphine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(3-methoxyphenyl)phosphine

CAS RN

29949-84-6
Record name Tris(3-methoxyphenyl)phosphine
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Record name 29949-84-6
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Record name Tris(3-methoxyphenyl)phosphine
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Record name Tris(3-methoxyphenyl)phosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
J Kobayashi, T Agou, T Kawashima - Phosphorus, Sulfur, and …, 2004 - Taylor & Francis
Heterotriptycenes bearing one or two heteroatoms at bridgehead positions have been widely investigated, and phosphatriptycenes are one of attractive targets because electronic and …
Number of citations: 4 www.tandfonline.com
J Kobayashi, T Agou, T Kawashima - Chemistry letters, 2003 - journal.csj.jp
A novel synthetic route to a 9-phosphatriptycene was developed by utilizing ortho-lithiation of a triarylphosphine oxide as a key step. Systematic comparisons of the NMR spectra of 9-…
Number of citations: 22 www.journal.csj.jp
T Agou, J Kobayashi… - Heteroatom Chemistry: An …, 2004 - Wiley Online Library
Novel 9‐phosphatriptycenes were synthesized by utilizing ortho‐lithiation of a triarylphosphine oxide as a key step. The structural analysis of the 9‐phosphatriptycene oxide revealed its …
Number of citations: 17 onlinelibrary.wiley.com
K Yuichi, W Satoshi, IMD Jahidul… - Communications …, 2020 - search.proquest.com
Artificial light plays an essential role in information technologies such as optical telecommunications, data storage, security features, and the display of information. Here, we show a …
Number of citations: 0 search.proquest.com
Y Kitagawa, S Wada, MDJ Islam, K Saita… - Communications …, 2020 - nature.com
Artificial light plays an essential role in information technologies such as optical telecommunications, data storage, security features, and the display of information. Here, we show a …
Number of citations: 44 www.nature.com
S Yu, F Liu, J Yu, S Zhang, C Cabanetos… - Journal of Materials …, 2017 - pubs.rsc.org
Polymer semiconductors have recently attracted considerable attention owing to their (i) excellent optical properties, (ii) processability, (iii) inherent tunability of the energetics, and (iv) …
Number of citations: 58 pubs.rsc.org
X Wang, C Cheng, Y Li, F Wang - Polymers, 2018 - mdpi.com
Two new low bandgap conjugated polymers, PBDTS-ID and PBDTS-DTNT, containing isoindigo (ID) and naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole (NT), respectively, as an electron-…
Number of citations: 12 www.mdpi.com
M Arisawa, S Tanii, T Yamada, M Yamaguchi - Tetrahedron, 2015 - Elsevier
A palladium complex derived from Pd 2 (dba) 3 and tris(2,4,6-trimethoxyphenyl)phosphine catalyzes the addition reaction of thioesters to norbornenes, giving trans-2-acyl -3-…
Number of citations: 20 www.sciencedirect.com
RE Shou, WX Chai, L Song, LS Qin, HS Shi… - Journal of Cluster …, 2017 - Springer
Three new luminescent copper(I) iodide complexes with their respective phosphine ligands, namely [Cu(μ 2 -I)(o-Anisyl 3 P)] 2 ·CH 3 CN (1), [Cu(μ 3 -I)(m-Anisyl 3 P)] 4 (2) and [Cu(μ 3 -I…
Number of citations: 21 link.springer.com
F Chen - 2010 - library-archives.canada.ca
This' Thesis' focuses on solid-state nuclear magnetic resonance (SSNMR) investigations of some group-11 and group-13 compounds. Specifically, the'Thesis' involves the experimental …
Number of citations: 1 library-archives.canada.ca

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